5-Chloropyridine-3-sulfonamide

Descripción general

Descripción

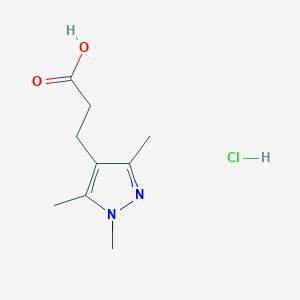

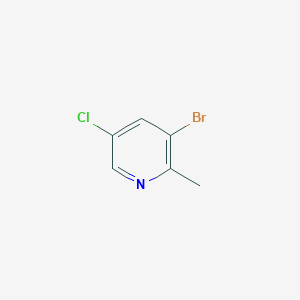

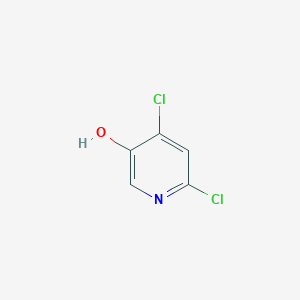

5-Chloropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H5ClN2O2S and a molecular weight of 192.63 . It is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for 5-Chloropyridine-3-sulfonamide is 1S/C5H5ClN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10) . This code provides a specific textual representation of the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Antitumor Activity

“5-Chloropyridine-3-sulfonamide” derivatives have been studied for their potential antitumor properties. These compounds can inhibit the activity of enzymes like PI3Kα kinase, which plays a significant role in cell growth and survival, making them promising candidates for cancer treatment .

Antibacterial Agents

Sulfonamides, including “5-Chloropyridine-3-sulfonamide”, were the first class of substances to be used as antibacterial agents. They are known to possess a broad range of biological activities, which include combating bacterial infections by inhibiting the bacterial synthesis of folic acid .

Antidiabetic Effects

Research has indicated that sulfonamide derivatives can exhibit antidiabetic effects. This is attributed to their ability to act on various biological pathways that influence glucose metabolism and insulin release .

Diuretic Applications

“5-Chloropyridine-3-sulfonamide” and its derivatives have been utilized in the development of diuretics. These compounds aid in the removal of excess fluid from the body by increasing urine production, which is beneficial in conditions like hypertension and edema .

Organocatalysis

The compound has potential applications in organocatalysis due to its ability to form hydrogen bonds and increase acidity compared to amide groups. This property is useful in stereoselective synthesis, which is crucial in the production of various pharmaceuticals .

Drug Development and Quality Control

In the pharmaceutical industry, “5-Chloropyridine-3-sulfonamide” is significant for the synthesis and characterization of related substances of drugs like Torasemide. These related substances are essential for quality control during drug development .

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which 5-chloropyridine-3-sulfonamide belongs, are known to inhibit the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Mode of Action

5-Chloropyridine-3-sulfonamide acts as a competitive inhibitor of its target enzyme . It competes with PABA for the active site of the enzyme, thereby inhibiting the synthesis of folic acid, which is crucial for bacterial replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 5-Chloropyridine-3-sulfonamide disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the bacteria from producing the necessary nucleotides for DNA replication, thereby inhibiting bacterial growth and replication .

Result of Action

The molecular and cellular effects of 5-Chloropyridine-3-sulfonamide’s action primarily involve the inhibition of bacterial growth and replication . By inhibiting the synthesis of folic acid, the compound prevents the bacteria from producing the necessary components for DNA replication, thereby inhibiting their growth and replication .

Safety and Hazards

5-Chloropyridine-3-sulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Propiedades

IUPAC Name |

5-chloropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLQEUZYMRUJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloropyridine-3-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)

![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)

![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)

![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)

![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B1373570.png)